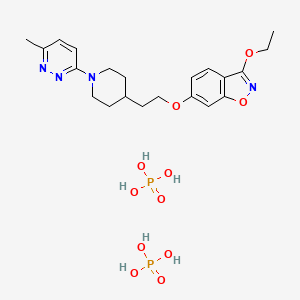
2-Methyl-1,8-naphthyridine-3-carbohydrazide
Übersicht
Beschreibung
2-Methyl-1,8-naphthyridine-3-carbohydrazide is a chemical compound that has been of great interest to the scientific community due to its unique physical and chemical properties. It is an organic compound with the molecular formula C10H10N4O . The compound is a derivative of 1,8-Naphthyridine, which is a well-studied subset of diazanaphthalenes with nitrogen in the separate rings .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 2-Methyl-1,8-naphthyridine-3-carbohydrazide, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,8-naphthyridine-3-carbohydrazide consists of a fused system of two pyridine rings, possessing six isomers depending on the nitrogen atom’s location . The exact mass of the compound is 144.068748264 g/mol .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, Ghorbani-Vaghei et al. have constructed trisubstituted 2-amino-1,8-naphthyridines in moderate to high yield via a multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 144.17 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-1,8-naphthyridine-3-carbohydrazide, focusing on six unique fields:
Antimicrobial Agents
2-Methyl-1,8-naphthyridine-3-carbohydrazide has shown potential as an antimicrobial agent. Research indicates that derivatives of naphthyridine exhibit significant antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogenic microorganisms, making them valuable in the development of new antibiotics and antifungal medications .
Anticancer Research
This compound has been explored for its anticancer properties. Studies have demonstrated that naphthyridine derivatives can induce apoptosis (programmed cell death) in cancer cells. They work by interfering with DNA replication and repair mechanisms, which are crucial for cancer cell survival. This makes them promising candidates for the development of novel chemotherapeutic agents .
Anti-inflammatory Agents
2-Methyl-1,8-naphthyridine-3-carbohydrazide has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, which play a key role in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Research
The compound has also been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various chronic diseases, including cardiovascular diseases and neurodegenerative disorders. Naphthyridine derivatives have shown the ability to scavenge free radicals and reduce oxidative damage .
Enzyme Inhibition
2-Methyl-1,8-naphthyridine-3-carbohydrazide has been explored as an enzyme inhibitor. Enzyme inhibitors are important in the treatment of various diseases, including hypertension, diabetes, and cancer. Naphthyridine derivatives can inhibit specific enzymes involved in these diseases, providing a basis for the development of new therapeutic agents .
Coordination Chemistry
In the field of coordination chemistry, 2-Methyl-1,8-naphthyridine-3-carbohydrazide is used as a ligand to form complexes with metal ions. These metal complexes have diverse applications, including catalysis, material science, and medicinal chemistry. The unique structure of naphthyridine allows it to form stable complexes with various metals, enhancing their properties and potential applications .
Wirkmechanismus
While the exact mechanism of action for 2-Methyl-1,8-naphthyridine-3-carbohydrazide is not known, naphthyridines and their derivatives have displayed multiple biological activities, including anti-infectious, anticancer, neurological, psychotropic, affecting cardiovascular system, and immune response .
Zukünftige Richtungen
Given the diverse biological activities of naphthyridines and their derivatives, there is considerable interest in further exploring their potential applications, particularly in medicinal chemistry and materials science . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .
Eigenschaften
IUPAC Name |
2-methyl-1,8-naphthyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-6-8(10(15)14-11)5-7-3-2-4-12-9(7)13-6/h2-5H,11H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWHXKSTDXZMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=NC2=N1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563267 | |
| Record name | 2-Methyl-1,8-naphthyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,8-naphthyridine-3-carbohydrazide | |
CAS RN |
120765-21-1 | |
| Record name | 2-Methyl-1,8-naphthyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-](/img/structure/B3046124.png)
![Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-](/img/structure/B3046126.png)


![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3046131.png)



